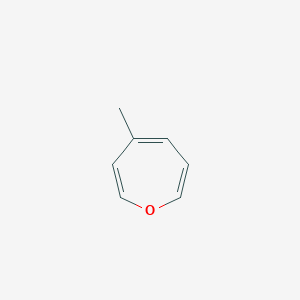![molecular formula C13H12ClN9O6 B14472023 2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) CAS No. 65726-42-3](/img/structure/B14472023.png)
2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is known for its stability and reactivity, making it useful in several chemical processes.
Vorbereitungsmethoden
The synthesis of 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) typically involves the reaction of cyanuric chloride with 4,6-dimethoxy-1,3,5-triazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with methoxy groups. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It is used as a coupling agent in peptide synthesis, where it facilitates the formation of amide bonds.
Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically substituted triazine derivatives, which can have various functional groups attached to the triazine ring .
Wissenschaftliche Forschungsanwendungen
2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) involves its ability to form stable intermediates with various nucleophiles. The compound reacts with nucleophiles to form active esters, which can then undergo further reactions to form the desired products. This mechanism is particularly useful in peptide synthesis, where the compound facilitates the formation of amide bonds by reacting with carboxylic acids and amines .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) include:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound is a precursor in the synthesis of the target compound and shares similar reactivity and applications.
Cyanuric chloride: Another triazine derivative used in various chemical reactions, particularly in the synthesis of substituted triazines.
2,4-Diamino-6-chloro-1,3,5-triazine: This compound is used in the synthesis of herbicides and has similar chemical properties.
The uniqueness of 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) lies in its ability to form stable intermediates and its wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
65726-42-3 |
|---|---|
Molekularformel |
C13H12ClN9O6 |
Molekulargewicht |
425.74 g/mol |
IUPAC-Name |
2-chloro-4,6-bis[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]-1,3,5-triazine |
InChI |
InChI=1S/C13H12ClN9O6/c1-24-6-17-7(25-2)20-12(19-6)28-10-15-5(14)16-11(23-10)29-13-21-8(26-3)18-9(22-13)27-4/h1-4H3 |
InChI-Schlüssel |
USGMJFPPMPAUKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)OC2=NC(=NC(=N2)Cl)OC3=NC(=NC(=N3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


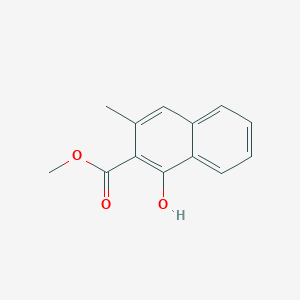
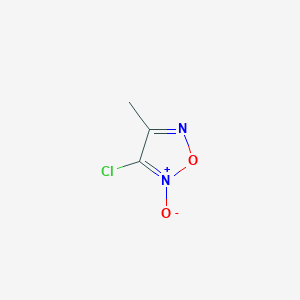
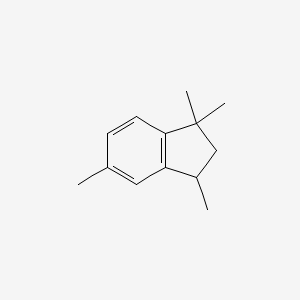


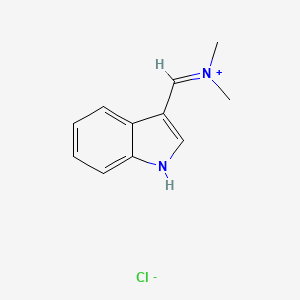
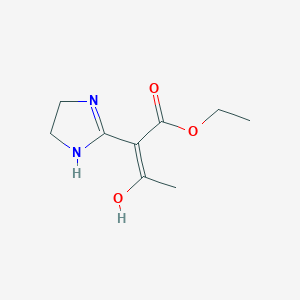
![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)
